Physicochemical Differentiation: Charge State Comparison of Ac-Arg-NH2 vs. Ac-Arg-OH
The defining feature of Ac-Arg-NH2 acetate is its uncharged, C-terminal amide group, which contrasts with the negatively charged carboxyl group of the free acid analog, N-acetyl-L-arginine (Ac-Arg-OH). This structural difference eliminates the molecule's net negative charge at physiological pH [1]. This is a crucial consideration for experimental design where charge can influence protein binding, membrane permeability, or chromatographic behavior.
| Evidence Dimension | Net molecular charge at pH 7.4 |
|---|---|
| Target Compound Data | Neutral (0) |
| Comparator Or Baseline | Ac-Arg-OH (N-Acetyl-L-arginine): -1 |
| Quantified Difference | Charge state difference of -1 |
| Conditions | Physiological pH (~7.4) in aqueous solution |
Why This Matters
For applications like cell-penetrating peptide design or ion-exchange chromatography, the absence of a negative charge on Ac-Arg-NH2 is a primary differentiator that impacts selection.
- [1] PubChem. (n.d.). Ac-Arg-OH (N-Acetyl-L-arginine). Compound Summary. View Source
